1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
The compound 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic hybrid featuring three key structural motifs:
Azetidine ring: A four-membered saturated ring contributing conformational rigidity.
1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, commonly associated with bioactivity (e.g., antimicrobial, anticancer properties) .
Sulfonyl-linked 1,3,5-trimethylpyrazole: A substituted pyrazole group connected via a sulfonyl bridge, enhancing electronic and steric properties.
This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-8-11(9(2)15(3)13-8)20(18,19)16-6-10(7-16)17-5-4-12-14-17/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJKVODTIOTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with azetidine to form the sulfonyl azetidine intermediate. This intermediate is subsequently subjected to a cycloaddition reaction with an azide to form the triazole ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the development of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its unique structural features.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, where its structural properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and triazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Insights :
- Azetidine vs.
- Sulfonyl Substituents : The 1,3,5-trimethylpyrazole sulfonyl group offers steric bulk, whereas trifluoropropyl () or chloro-methylphenyl () groups modulate electronic properties.
- Triazole Functionalization: Unlike phenoxymethyl or cyano-substituted triazoles (), the target compound lacks polar groups, which may affect solubility.
Physicochemical and Functional Comparisons
Functional Insights :
- The target’s high lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Halogenated analogs () are prioritized in agrochemicals, while simpler triazole-pyrazole hybrids () are explored in medicinal chemistry.
Application Potential
- Pharmaceuticals : The 1,2,3-triazole core is prevalent in antifungals (e.g., fluconazole analogs) . The target’s rigidity and sulfonyl group could optimize pharmacokinetics.
- Material Science: Triazoles are used in polymer stabilization; the azetidine-pyrazole hybrid could offer novel thermal properties.
Biological Activity
The compound 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a hybrid molecule that combines a triazole ring with a pyrazole moiety. This structural complexity suggests potential for diverse biological activities. Recent studies have highlighted its roles in medicinal chemistry, particularly in areas such as antiparasitic and anticancer activities.
Molecular Characteristics
- Molecular Formula : C_{12}H_{19}N_{5}O_{4}S
- Molecular Weight : 301.362 g/mol
- CAS Number : 956439-57-9
The compound features a triazole ring connected to a pyrazole sulfonamide, which may influence its interaction with biological targets.
Antiparasitic Activity
Recent research has evaluated the trypanocidal potential of triazole-based compounds similar to the target compound. A study demonstrated that certain 1,2,3-triazole analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for some analogs were significantly lower than those of existing treatments (e.g., Benznidazole) .
Table 1: Trypanocidal Activity of Triazole Derivatives
| Compound ID | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 1d | 0.21 | High |
| Compound 1f | 1.23 | Moderate |
| Compound 1g | 2.28 | Moderate |
This data indicates that modifications to the triazole scaffold can enhance biological activity against parasitic infections.
Antitumor Activity
The structural characteristics of the compound suggest potential anticancer properties . Studies have shown that derivatives containing triazole rings can inhibit tubulin polymerization, which is critical for cancer cell proliferation . The ability of these compounds to disrupt microtubule dynamics positions them as promising candidates in cancer therapy.
The mechanism through which these compounds exert their effects often involves:
- Inhibition of Enzyme Activity : Many triazoles act as enzyme inhibitors, targeting pathways crucial for parasite survival or cancer cell growth.
- Disruption of Cell Cycle : By interfering with microtubule formation, these compounds can halt cell division in rapidly proliferating cells.
Case Study 1: Antiparasitic Efficacy
In a recent study focusing on the efficacy of triazole derivatives against T. cruzi, researchers found that specific modifications to the pyrazole ring significantly enhanced drug efficacy and reduced cytotoxicity in mammalian cells . This highlights the importance of structure–activity relationships (SAR) in drug development.
Case Study 2: Antitumor Screening
Another study screened various triazole derivatives for their antitumor activity against several cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
